

Application Notes and Protocols for Western Blot Detection of p-FAK (Y397)

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Compound of Interest

Compound Name: FAK inhibitor 2

Cat. No.: B8107620

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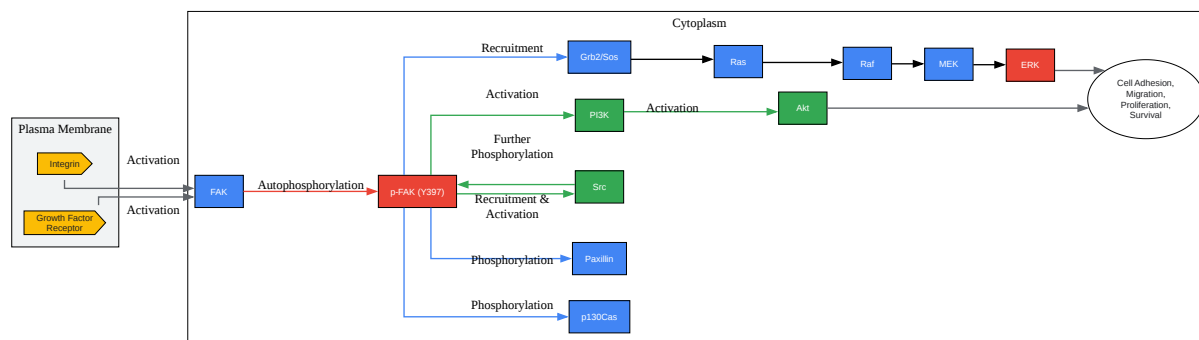
Audience: Researchers, scientists, and drug development professionals.

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways initiated by integrins and growth factor receptors. These pathways are crucial for a multitude of cellular functions, including cell adhesion, migration, proliferation, and survival. The autophosphorylation of FAK at tyrosine 397 (Y397) is a critical initial event in FAK activation. This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the formation of a dual kinase complex and the subsequent phosphorylation of other residues on FAK and downstream signaling molecules. Consequently, the detection and quantification of phosphorylated FAK at Y397 (p-FAK Y397) serve as a key indicator of FAK activation and the engagement of these critical signaling pathways. This document provides a detailed protocol for the detection of p-FAK (Y397) using Western blotting.

FAK Signaling Pathway

The activation of FAK is a central node in cellular signaling. Upon integrin clustering, FAK is recruited to focal adhesions and undergoes autophosphorylation at Y397. This event initiates a signaling cascade involving the recruitment and activation of Src, which in turn phosphorylates other substrates, including p130Cas and paxillin. These events lead to the activation of downstream pathways, such as the MAPK/ERK and PI3K/Akt pathways, which regulate various cellular processes.



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Caption: FAK Signaling Pathway Activation.

Data Presentation

The following table summarizes representative quantitative data for p-FAK (Y397) expression levels determined by Western blot analysis in different biological contexts. Densitometry values are normalized to a loading control (e.g., GAPDH or β -actin) and expressed as a ratio relative to the control condition.

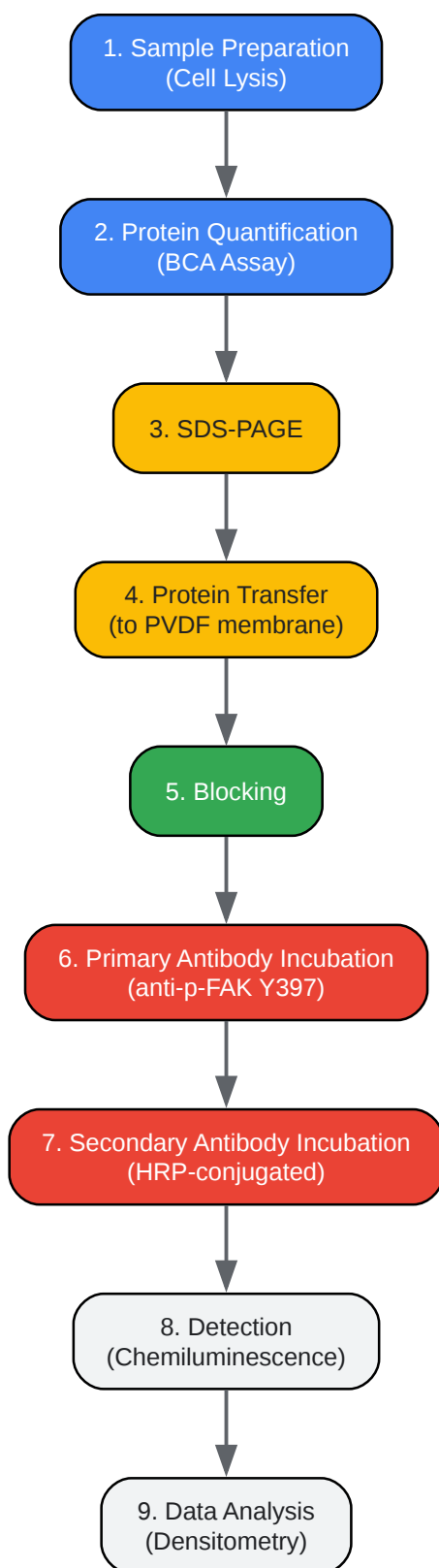
Sample Type	Condition	Fold Change in p-FAK (Y397) / Total FAK (Mean \pm SD)	Reference
Human Lung Tissue	Normal	1.00 \pm 0.15	[1][2]
Non-Small-Cell Lung Cancer (NSCLC)	0.37 \pm 0.94	[1][2]	
Small-Cell Lung Cancer (SCLC)	12.98 \pm 7.99	[1][2]	
Primary Mouse Adipocytes	Control (DMSO)	1.00 \pm 0.12	[3]
FAK Inhibitor (1 μ M)	0.45 \pm 0.08	[3]	
FAK Inhibitor (10 μ M)	0.21 \pm 0.05	[3]	

Experimental Protocols

This section provides a detailed methodology for the detection of p-FAK (Y397) by Western blot.

Western Blot Experimental Workflow

The overall workflow for the Western blot experiment is depicted below.



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Caption: Western Blot Experimental Workflow.

Materials and Reagents

a. Buffers and Solutions

- RIPA Lysis Buffer:
 - 50 mM Tris-HCl, pH 7.4
 - 150 mM NaCl
 - 1% NP-40
 - 0.5% Sodium deoxycholate
 - 0.1% SDS
 - 1 mM EDTA
 - Add fresh before use:
 - 1 mM PMSF
 - 1x Protease Inhibitor Cocktail
 - 1x Phosphatase Inhibitor Cocktail (e.g., containing sodium orthovanadate and sodium fluoride)
- Phosphate Buffered Saline (PBS): 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, pH 7.4
- Tris-Buffered Saline (TBS): 20 mM Tris-HCl, 150 mM NaCl, pH 7.6
- TBST (TBS with Tween 20): TBS with 0.1% Tween 20
- Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: BSA is recommended over non-fat dry milk for phosphoprotein detection to avoid cross-reactivity with phosphoproteins in milk.
- Primary Antibody Dilution Buffer: 5% BSA in TBST

- Secondary Antibody Dilution Buffer: 5% non-fat dry milk in TBST
- SDS-PAGE Sample Buffer (4x): 250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 20% β -mercaptoethanol, 0.02% Bromophenol Blue
- Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol, pH 8.3

b. Antibodies

- Primary Antibody: Rabbit anti-p-FAK (Y397) monoclonal antibody (Recommended dilution: 1:1000)
- Loading Control Primary Antibody: Mouse anti-GAPDH or anti- β -actin monoclonal antibody (Recommended dilution: 1:5000)
- Secondary Antibody: HRP-conjugated goat anti-rabbit IgG (Recommended dilution: 1:2000 - 1:5000) and HRP-conjugated goat anti-mouse IgG (Recommended dilution: 1:5000)

c. Other Materials

- PVDF membrane (0.45 μ m)
- SDS-PAGE gels
- Protein assay kit (e.g., BCA)
- Chemiluminescent HRP substrate
- Western blot imaging system

Protocol

a. Cell Lysis and Protein Extraction

- Culture cells to the desired confluency and apply experimental treatments.
- Aspirate the culture medium and wash the cells twice with ice-cold PBS.
- Add an appropriate volume of ice-cold RIPA Lysis Buffer to the cells.

- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
- Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.

b. Protein Quantification

- Determine the protein concentration of the lysate using a BCA protein assay or a similar method, following the manufacturer's instructions.

c. SDS-PAGE and Protein Transfer

- Dilute the protein samples to the same concentration with RIPA buffer.
- Add 4x SDS-PAGE sample buffer to the protein samples to a final concentration of 1x.
- Boil the samples at 95-100°C for 5 minutes.
- Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
- Run the gel at 100-120V until the dye front reaches the bottom.
- Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours or overnight at 30V at 4°C.

d. Immunoblotting

- Following transfer, block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
- Wash the membrane three times for 5 minutes each with TBST.
- Incubate the membrane with the primary antibody against p-FAK (Y397) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.

- Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.

e. Detection and Analysis

- Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions.
- Incubate the membrane with the substrate for 1-5 minutes.
- Capture the chemiluminescent signal using a Western blot imaging system.
- Quantify the band intensities using densitometry software. Normalize the p-FAK (Y397) signal to the total FAK or a loading control signal.

f. Stripping and Re-probing for Total FAK or Loading Control

- After imaging for p-FAK, the membrane can be stripped and re-probed for total FAK or a loading control.
- Wash the membrane in TBST.
- Incubate the membrane in a mild stripping buffer (e.g., 25 mM Glycine-HCl, pH 2.0, 1% SDS) for 30 minutes at room temperature.
- Wash the membrane extensively with TBST.
- Block the membrane again for 1 hour at room temperature.
- Proceed with the primary antibody incubation for total FAK or the loading control, followed by the appropriate secondary antibody and detection steps as described above.

Troubleshooting

Problem	Possible Cause	Solution
No or Weak Signal	Inefficient protein transfer	Confirm transfer efficiency with Ponceau S staining.
Low protein load	Increase the amount of protein loaded per lane.	
Inactive antibody	Use a fresh aliquot of antibody and ensure proper storage.	
Insufficient primary antibody concentration	Optimize the primary antibody dilution.	
Presence of sodium azide in HRP-conjugated secondary antibody buffer	Ensure all buffers are free of sodium azide.	
High Background	Insufficient blocking	Increase blocking time to 2 hours or overnight at 4°C.
Primary or secondary antibody concentration too high	Decrease the antibody concentration.	
Insufficient washing	Increase the number and duration of wash steps.	
Non-specific Bands	Antibody cross-reactivity	Use a more specific monoclonal antibody.
Protein degradation	Ensure fresh protease and phosphatase inhibitors are added to the lysis buffer.	
Too much protein loaded	Reduce the amount of protein loaded per lane.	

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References

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